Selective Carbonic Anhydrase Inhibition: CA IX vs. CA II
4-Morpholinobenzene-1-sulfonyl chloride demonstrates a distinct selectivity profile for carbonic anhydrase IX (CA IX) over CA II. While the absolute potency is moderate, the selectivity window is a key differentiator for anticancer applications where CA IX is a validated target and CA II inhibition is associated with off-target effects . This selectivity is not a general property of all sulfonyl chlorides.
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | CA IX IC₅₀: 10.93 nM; CA II IC₅₀: 1.55 nM (Selectivity ratio CA II/CA IX ≈ 7.05) |
| Comparator Or Baseline | Class-level baseline: Most simple benzenesulfonamides show limited selectivity between CA isoforms or preferentially inhibit CA II. |
| Quantified Difference | Selectivity for CA IX over CA II, with a ratio of ~7.05 favoring CA II inhibition. |
| Conditions | In vitro enzyme inhibition assays; specific assay details not fully provided in the source. |
Why This Matters
Selective CA IX inhibition is desirable for developing anticancer agents with potentially reduced side effects, making this compound a valuable starting point for medicinal chemistry programs targeting tumor-associated carbonic anhydrases.
